![molecular formula C25H21NO4S B2758220 (6-Methoxy-4-tosylquinolin-3-yl)(p-tolyl)methanone CAS No. 866845-34-3](/img/structure/B2758220.png)
(6-Methoxy-4-tosylquinolin-3-yl)(p-tolyl)methanone
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Description
Synthesis Analysis
The synthesis of 3-acylquinolines, which “(6-Methoxy-4-tosylquinolin-3-yl)(p-tolyl)methanone” is a part of, can be achieved through a transition metal-free protocol . This involves aza-Michael addition and intramolecular annulation of enaminones with anthranils . Both methanesulfonic acid (MSA) and NaI play an important role in the reaction . This ring-opening/reconstruction strategy features easy operation, high yields, broad substrate scope, and excellent efficiency .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-acylquinolines include aza-Michael addition and intramolecular annulation of enaminones with anthranils . Both methanesulfonic acid (MSA) and NaI play an important role in the reaction .Scientific Research Applications
- Researchers have investigated the antimicrobial potential of 6-Methoxy-4-tosylquinoline. It may exhibit inhibitory effects against bacteria, fungi, or other pathogens. Further studies explore its mechanism of action and potential applications in drug development .
- The synthesis of a complex involving 6-Methoxy-4-tosylquinoline and tetraphenylborate ions has been studied. This ion-pair complex formation is crucial for understanding interactions between bioactive molecules and receptors. Computational methods help predict stability and visualize ionic interactions .
- The synthesis of 6-Methoxy-4-tosylquinoline involves green chemistry principles. Researchers have explored efficient methods to obtain this compound, emphasizing eco-friendly approaches and minimizing environmental impact .
- Theoretical calculations using density functional theory (DFT) have provided insights into the stability and electronic properties of 6-Methoxy-4-tosylquinoline. Researchers analyze energy gaps, charge transfer, and molecular geometries to understand its behavior .
- Although not directly related to 6-Methoxy-4-tosylquinoline, research on regioselective O-alkylation of amides using silver nanoparticles has broader implications. Such reactions contribute to building blocks for natural product synthesis, including quinoline derivatives .
- While specific applications are still emerging, 6-Methoxy-4-tosylquinoline’s structural features make it an interesting scaffold for designing novel pharmaceutical compounds. Researchers explore its potential as a lead compound for drug development .
Antimicrobial Activity
Ion-Pair Complex Formation
Organic Synthesis and Green Chemistry
Computational Chemistry
Regioselective O-alkylation
Pharmaceutical Applications
properties
IUPAC Name |
[6-methoxy-4-(4-methylphenyl)sulfonylquinolin-3-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4S/c1-16-4-8-18(9-5-16)24(27)22-15-26-23-13-10-19(30-3)14-21(23)25(22)31(28,29)20-11-6-17(2)7-12-20/h4-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRSZYQOADTAKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxy-4-tosylquinolin-3-yl)(p-tolyl)methanone |
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